molecular formula C20H20N4O2 B7737318 5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2H-pyrrol-3-one

Cat. No.: B7737318
M. Wt: 348.4 g/mol
InChI Key: NMFWGPFSVCZVAP-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2H-pyrrol-3-one is a complex organic compound that features a benzimidazole ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-(4-methoxyphenyl)ethylamine with a suitable benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2H-pyrrol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzimidazole or pyrrole derivatives.

Scientific Research Applications

5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2H-pyrrol-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2H-pyrrol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-benzimidazol-2-yl)benzaldehyde
  • 2-methyl-1H-benzimidazole
  • 4,4’-Bis(1H-benzimidazol-2-yl)-2,2’-bipyridine

Uniqueness

5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2H-pyrrol-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole ring with a pyrrole ring and an amino group makes it a versatile compound for various applications.

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-14-8-6-13(7-9-14)10-11-24-12-17(25)18(19(24)21)20-22-15-4-2-3-5-16(15)23-20/h2-9H,10-12,21H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFWGPFSVCZVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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